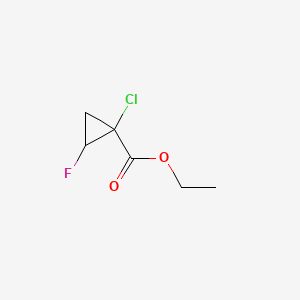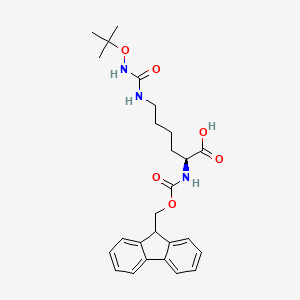
4-(Chlorodifluoromethoxy)phenyl isocyanate, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorodifluoromethoxy)phenyl isocyanate, with the chemical formula C7H4ClF2NO, is an organic compound used in various scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is most commonly used in the production of polyurethane foams, but it has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has been studied extensively in recent years, and its properties and applications are of great interest to scientists.
Wissenschaftliche Forschungsanwendungen
4-(Chlorodifluoromethoxy)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polyurethane foams, which are used in insulation and other applications. Additionally, the compound has been used in the development of new catalysts, as well as in the study of organic reactions.
Wirkmechanismus
The mechanism of action of 4-(Chlorodifluoromethoxy)phenyl isocyanate is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the reactants and catalyzing the reaction. This complex then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)phenyl isocyanate are not well understood. However, it is known that the compound is highly toxic and should be handled with care. In addition, the compound is a skin irritant and should not be inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Chlorodifluoromethoxy)phenyl isocyanate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, the compound is highly reactive, making it useful for a wide range of organic reactions. However, the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(Chlorodifluoromethoxy)phenyl isocyanate. These include further studies of its mechanism of action, as well as research into its potential applications in the production of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the synthesis of the compound could lead to improved yields and increased purity. Finally, research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential toxicity and other safety concerns.
Synthesemethoden
4-(Chlorodifluoromethoxy)phenyl isocyanate is typically synthesized through a reaction of 4-chlorophenyl isocyanate and 1,1-difluoroethane in the presence of a base catalyst. The reaction is usually carried out in a sealed reaction vessel at a temperature of around 60°C. The reaction is exothermic, and the reaction time is typically around 3 hours. The reaction yields a product with a purity of around 96%.
Eigenschaften
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFBNNYFVDOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570949 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39065-93-5 |
Source


|
| Record name | 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)








